molecular formula C17H19NO2 B15065086 N-mesityl-4-methoxybenzamide CAS No. 98090-60-9

N-mesityl-4-methoxybenzamide

Cat. No.: B15065086
CAS No.: 98090-60-9
M. Wt: 269.34 g/mol
InChI Key: YZXYUDPTQOQBDR-UHFFFAOYSA-N
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Description

N-Mesityl-4-methoxybenzamide is a specialized benzamide derivative designed for research and development, particularly in organic synthesis and medicinal chemistry. Its structure incorporates two key features: a 4-methoxybenzamide group and a sterically bulky N -mesityl (2,4,6-trimethylphenyl) substituent . The 4-methoxybenzamide scaffold is a recognized intermediate in organic synthesis and is found in compounds with diverse biological activities . The N -mesityl group is of significant research interest due to its profound impact on reaction pathways in catalysis; its steric bulk can render key intermediate formations irreversible, thereby accelerating catalytic cycles and improving reaction outcomes . This makes structural analogues valuable tools for studying and developing new synthetic methodologies. Researchers can explore this compound as a building block for the synthesis of more complex molecules, a ligand precursor in catalyst design, or a model compound for studying steric effects in amide chemistry . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98090-60-9

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-methoxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-11-9-12(2)16(13(3)10-11)18-17(19)14-5-7-15(20-4)8-6-14/h5-10H,1-4H3,(H,18,19)

InChI Key

YZXYUDPTQOQBDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving N Mesityl 4 Methoxybenzamide Scaffolds

C-H Activation Pathways and Regioselectivity

Transition metal-catalyzed C-H activation is a powerful strategy that utilizes a directing group to functionalize a specific C-H bond, typically in the ortho position. rsc.orgnih.gov The amide moiety in N-aryl benzamides is an effective directing group, guiding a metal catalyst to a nearby C-H bond to initiate functionalization. thieme-connect.dersc.org

Directed Ortho-Functionalization Mechanisms

For N-aryl benzamides, this process can lead to the formation of a five- or six-membered metallacycle. thieme-connect.de For instance, palladium-catalyzed ortho-arylation of benzamides proceeds via the formation of a palladacycle intermediate, enabling the subsequent coupling with aryl iodides. thieme-connect.decancer.gov The stability and reactivity of this metallacycle are key to the efficiency of the catalytic process.

Influence of Directing Groups on C-H Bond Cleavage

The nature of the directing group significantly influences the regioselectivity and efficiency of C-H bond cleavage. The amide group, particularly a tertiary amide, can act as a potent directing group. nih.gov The N-mesityl group in N-mesityl-4-methoxybenzamide introduces significant steric bulk. This steric hindrance can influence the geometry of the cyclometalated intermediate and, consequently, the selectivity of the reaction. rsc.org

Studies comparing different N-substituted amides have shown that both electronic and steric factors are critical. For example, the N-methoxy amide directing group, being monodentate, can allow for C-C bond rotation and subsequent β-hydride elimination after an initial insertion event. nih.gov In contrast, a more rigid, bidentate directing group might prevent this rotation and favor reductive elimination pathways. nih.gov The presence of ortho-substituents, such as the methyl groups in the mesityl ring, can create a significant steric effect, potentially hindering or even completely preventing the formation of the desired palladacycle intermediate on one side of the amide, thereby directing functionalization to the other aromatic ring. rsc.org

Directing GroupCatalyst SystemReaction TypeKey Mechanistic FeatureReference
N-methoxy amideRh(III)Intramolecular C-H activationFavors protonolysis and β-hydride elimination pathways. nih.gov
N-pivaloyloxy amideRh(III)Intramolecular C-H activationFavors C-N bond reductive elimination due to chelation effect. nih.gov
N-phenylpyrazoleRu3(CO)12CarbonylationDirects ortho-carbonylation of the phenyl ring. rsc.org
Tertiary AmideIon-Paired RhodiumC-H AminationHydrogen bonding interactions with chiral cation enable high organization at the transition state. nih.gov

Stereoselectivity in Cycloaddition and Coupling Reactions

Achieving stereoselectivity in reactions such as cycloadditions and couplings is a significant goal. In [3+2] cycloaddition reactions, the electronic nature of the reactants plays a crucial role in determining the stereochemical outcome. nih.gov For instance, the reaction between a nitrone and an alkyne can proceed through multiple stereoisomeric pathways, and the preference for one over the other is governed by the electronic flux between the reacting molecules. nih.gov

In the context of N-substituted amides, the chiral environment created by the catalyst and any chiral auxiliaries on the substrate dictates the stereoselectivity. For example, highly enantioselective benzylic amination has been achieved using an achiral anionic Rhodium complex that is ion-paired with a Cinchona alkaloid-derived chiral cation. nih.gov The amide directing group is thought to engage in hydrogen bonding with this chiral cation, leading to a highly organized transition state that controls the stereochemical outcome. nih.gov Similarly, in [2+2] cycloadditions of ketenes with allenamides, high diastereoselectivity can be achieved when the electronic properties of the substituents on the ketene (B1206846) are opposing. rsc.org

Radical Processes and Electron Transfer Mechanisms

Beyond two-electron pathways, reactions involving this compound scaffolds can also proceed through radical intermediates generated via single electron transfer processes.

Homolytic Cleavage and Free Radical Intermediate Formation

Homolytic cleavage, the breaking of a covalent bond where each fragment retains one of the bonding electrons, results in the formation of free radicals. libretexts.orgunacademy.compressbooks.publibretexts.org These highly reactive species, characterized by an unpaired electron, can be generated under specific conditions like high temperatures or UV light, particularly for non-polar bonds. unacademy.compressbooks.pub

In the context of amides, amidyl radicals are valuable intermediates for C-N bond formation. nih.gov These can be generated from N-functionalized amides or through the use of strong oxidants. nih.gov The formation of these radical intermediates opens up reaction pathways distinct from the ionic mechanisms seen in many C-H activation cycles. The energy required for homolytic fission is known as the homolytic bond dissociation energy. unacademy.comchemistrysteps.com

Detailed Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The palladium-catalyzed amination of aryl halides, a reaction central to the functionalization of scaffolds like this compound, generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (or more accurately, amine binding and deprotonation), and reductive elimination. While specific kinetic and mechanistic data for this compound are not extensively documented in the provided literature, a detailed catalytic cycle can be constructed based on the established mechanisms for similar Buchwald-Hartwig amination reactions.

The catalytic cycle typically begins with a palladium(0) complex, which is the active catalytic species. This is often generated in situ from a palladium(II) precatalyst.

Step 1: Oxidative Addition

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to the coordinatively unsaturated 14-electron Pd(0) complex, often written as L-Pd(0) where L is a phosphine (B1218219) ligand. This step involves the cleavage of the Ar-X bond and the formation of a new six-coordinate Pd(II) intermediate. The palladium center is oxidized from the 0 to the +2 oxidation state. The rate and success of this step are influenced by the nature of the aryl halide (I > Br > Cl) and the steric and electronic properties of the phosphine ligand. Bulky, electron-rich ligands are known to promote this step. cmu.edu

Step 2: Amine Coordination and Deprotonation (Transmetalation Analogue)

Following oxidative addition, the this compound coordinates to the palladium(II) complex, displacing the halide ligand. Subsequently, a base present in the reaction mixture deprotonates the coordinated amide. This step is crucial as the deprotonated amide is a much more effective nucleophile. The choice of base and solvent can significantly impact the efficiency of this step.

Step 3: Reductive Elimination

A simplified representation of the catalytic cycle is shown below:

Generated code

Role of Additives, Ligands, and Solvents in Mechanistic Control

The efficiency, selectivity, and rate of palladium-catalyzed aminations involving scaffolds like this compound are profoundly influenced by the choice of additives (primarily bases), ligands, and solvents. These components play a critical role in controlling the various steps of the catalytic cycle.

Ligands:

The ligand bound to the palladium center is arguably the most critical factor in determining the success of a C-N cross-coupling reaction. For the amination of aryl halides, bulky and electron-rich phosphine ligands are generally the most effective.

Steric Bulk: The steric hindrance of the ligand, such as in Josiphos-type ligands (e.g., CyPFtBu), can promote the formation of the monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step. nih.gov It can also influence the rate of reductive elimination.

Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.

Chelation: Bidentate ligands, such as Josiphos, can form a more stable catalyst, potentially leading to higher turnover numbers and preventing ligand displacement by the amine nucleophile. nih.gov

The table below summarizes the effect of different ligand types on palladium-catalyzed amination reactions.

Ligand TypeKey FeaturesImpact on Catalytic CycleRepresentative Ligands
Monodentate BiarylphosphinesBulky and electron-richPromote oxidative addition and reductive eliminationXPhos, SPhos, RuPhos
Chelating FerrocenylphosphinesBidentate, steric bulkEnhance catalyst stability, high activityJosiphos (CyPFtBu)
Imidazolium-based LigandsN-Heterocyclic Carbenes (NHCs)Strong sigma-donors, form stable complexesIPr, IMes

Additives (Bases):

A base is required to deprotonate the amide after it coordinates to the palladium(II) center, thereby increasing its nucleophilicity. The choice of base is critical and can affect the reaction rate and substrate scope.

Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive substrates or ligands. nih.gov

Solubility: The solubility of the base in the reaction solvent can influence the reaction kinetics. Homogeneous bases may offer advantages in certain systems.

The following table illustrates the role of common bases in palladium-catalyzed amination.

BasepKa of Conjugate AcidCommon ApplicationsNotes
Sodium tert-butoxide (NaOtBu)~19General purpose, highly effective for a wide range of substratesCan be too harsh for some sensitive functional groups
Potassium Carbonate (K₂CO₃)~10.3Used with more reactive substrates and certain ligand systemsWeaker base, may require higher temperatures or longer reaction times
Cesium Carbonate (Cs₂CO₃)~10.3Often used with bidentate ligands and for challenging couplingsCan enhance reactivity in some cases
Potassium Phosphate (K₃PO₄)~12.3Effective with functionalized aryl bromidesA moderately strong base

Solvents:

The solvent plays a multifaceted role in the catalytic cycle, influencing the solubility of reagents, the stability of intermediates, and the rates of individual steps.

Polarity: The polarity of the solvent can affect the rate of oxidative addition and the stability of charged intermediates. Aprotic polar solvents like dioxane and toluene (B28343) are commonly employed.

Coordinating Ability: Coordinating solvents can potentially interact with the palladium center, influencing the catalytic activity and selectivity.

The impact of the solvent is often intertwined with the choice of ligand and base, and optimization is typically required for a specific transformation.

Advanced Spectroscopic Characterization Techniques for N Mesityl 4 Methoxybenzamide

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are powerful tools for elucidating the three-dimensional structure and dynamic processes of N-mesityl-4-methoxybenzamide in solution.

Conformational Analysis via NMR

The conformation of this compound is largely dictated by the steric hindrance between the mesityl (2,4,6-trimethylphenyl) group and the amide linkage. Due to this steric clash, the molecule is not expected to be planar. The dihedral angles between the mesityl ring and the amide plane, as well as between the 4-methoxybenzoyl group and the amide plane, are key conformational parameters.

In related N-aryl benzamides, the torsional angle (ω) between the carbonyl group and the phenyl ring can vary significantly. nih.gov For instance, in N,N-dimethylbenzamide, this angle is calculated to be around 40-60°. nih.gov In this compound, the bulky mesityl group would enforce a significant twist around the N-aryl bond to minimize steric repulsion between the ortho-methyl groups of the mesityl ring and the amide moiety. This would result in a non-planar conformation. The preferred conformation can be determined by analyzing nuclear Overhauser effect (NOE) correlations in 2D NMR experiments, such as NOESY or ROESY, which provide information about through-space proximities between protons.

Investigation of Dynamic Processes in Solution

Dynamic NMR (DNMR) spectroscopy can be employed to study the rates of conformational exchange processes in this compound. libretexts.org Due to the steric hindrance, restricted rotation around the amide (C-N) bond and the N-aryl bond is expected. researchgate.netnih.gov At room temperature, the rotation around these bonds might be slow on the NMR timescale, leading to the observation of distinct signals for atoms that would be equivalent under faster rotation.

By conducting variable-temperature NMR experiments, the coalescence of these distinct signals can be observed as the temperature increases and the rate of rotation becomes faster. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (activation enthalpy) for the rotational process can be calculated. nih.gov This provides valuable information about the stability of different conformers and the rigidity of the molecular structure. For many hindered amides, these rotational barriers are significant. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the functional groups present in this compound.

The FT-IR and Raman spectra would be dominated by characteristic bands corresponding to the amide linkage, the aromatic rings, and the methoxy (B1213986) group. Key expected vibrational frequencies include:

Amide A (N-H stretch): Around 3300-3200 cm⁻¹, typically a strong band in the IR spectrum.

Amide I (C=O stretch): A very strong band in the IR spectrum, expected in the region of 1680-1630 cm⁻¹. Its exact position can be sensitive to hydrogen bonding and conjugation.

Amide II (N-H bend and C-N stretch): Usually found between 1570-1515 cm⁻¹ in the IR spectrum.

Aromatic C-H stretch: Above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O-C stretch (methoxy group): Asymmetric and symmetric stretching vibrations typically observed around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds like 4-methoxybenzamide (B147235) and general spectroscopic principles. chemicalbook.comresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H stretch (Amide A)3300 - 3200
AmideC=O stretch (Amide I)1680 - 1630
AmideN-H bend (Amide II)1570 - 1515
AromaticC-H stretch> 3000
AromaticC=C stretch1600 - 1450
MethoxyAsymmetric C-O-C stretch~ 1250
MethoxySymmetric C-O-C stretch~ 1040

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight of this compound and for elucidating its fragmentation pathways under ionization. This technique provides the elemental composition of the parent ion and its fragments with high accuracy.

The expected fragmentation of this compound upon electron impact ionization would likely involve cleavage of the amide bond, which is a common fragmentation pathway for amides. researchgate.netlibretexts.org Key fragmentation steps could include:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the 4-methoxyphenyl (B3050149) ring, leading to the formation of a 4-methoxybenzoyl cation.

Cleavage of the amide C-N bond: This would result in the formation of a mesitylaminyl radical and a 4-methoxybenzoyl cation, or a mesityl cation and a 4-methoxybenzamide radical, depending on which fragment retains the charge.

Loss of the methoxy group: Fragmentation of the 4-methoxyphenyl ring could involve the loss of a methyl radical followed by the loss of carbon monoxide.

The table below outlines some of the plausible fragment ions that could be observed in the mass spectrum of this compound.

Fragment IonPlausible Structure
[M - CH₃]⁺Loss of a methyl radical from the mesityl or methoxy group
[M - OCH₃]⁺Loss of a methoxy radical
[4-methoxybenzoyl]⁺C₈H₇O₂⁺
[mesityl]⁺C₉H₁₁⁺

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic rings. The presence of the electron-donating methoxy group and the amide linkage can influence the position and intensity of these absorption bands.

The absorption spectrum of this compound would likely exhibit absorption maxima characteristic of the substituted benzene (B151609) chromophores. stackexchange.com The fluorescence properties, such as the emission wavelength and quantum yield, would depend on the nature of the lowest excited singlet state and the efficiency of non-radiative decay pathways. researchgate.net In some sterically hindered aromatic compounds, the formation of a twisted intramolecular charge transfer (TICT) state can lead to dual fluorescence, with one band corresponding to the locally excited state and another, red-shifted band corresponding to the TICT state. researchgate.net The steric hindrance in this compound could potentially facilitate such processes. The photophysical properties are also often sensitive to the polarity of the solvent. researchgate.net

Spectroscopic TechniqueInformation Obtained
UV-Vis AbsorptionElectronic transitions (π-π*), λmax
Fluorescence SpectroscopyEmission wavelength, fluorescence quantum yield, excited state lifetime, potential for TICT state formation

Computational and Theoretical Investigations of N Mesityl 4 Methoxybenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G+(d,p)), the geometry of N-mesityl-4-methoxybenzamide would be fully optimized to a minimum on the potential energy surface. nih.govscispace.com This process yields important structural parameters.

Following optimization, an analysis of the electronic structure provides insights into the molecule's properties. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions between different parts of the molecule, contributing to its stability. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.23 Å
C-N (amide) ~1.35 Å
C-O (methoxy) ~1.36 Å
Bond Angle O=C-N ~122°
C-N-C (amide-mesityl) ~125°
Dihedral Angle Mesityl-Amide Plane ~60-90°

Note: These are estimated values based on typical amide structures and are for illustrative purposes only, as specific computational data for this compound is not available.

Transition State Localization and Reaction Pathway Mapping

DFT is instrumental in studying the mechanisms of chemical reactions. For a reaction involving this compound, computational chemists can locate the transition state (TS), which is the highest energy point along the reaction coordinate. mcmaster.ca Locating a TS involves finding a first-order saddle point on the potential energy surface, which is a maximum in one direction (the reaction coordinate) and a minimum in all others. mcmaster.cascm.com

Once a transition state is found, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. scm.com By mapping the pathway from reactants to products through the transition state, a detailed reaction mechanism can be proposed. mcmaster.ca This is often achieved using methods like the Nudged Elastic Band (NEB). arxiv.org

Prediction of Reactivity and Selectivity Profiles

The electronic properties derived from DFT calculations can be used to predict how this compound will react and where on the molecule reactions are likely to occur.

Local Reactivity Descriptors (Fukui Functions): These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule, thus predicting regioselectivity. chemrxiv.org

Solvent Effects and Catalytic Species Role Elucidation

Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational models can account for these effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, capturing bulk solvent effects. nih.govrsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but can capture specific interactions like hydrogen bonding. rsc.orgresearchgate.net

Similarly, if a catalyst is involved in a reaction with this compound, DFT can be used to model the catalyst-substrate interactions, helping to elucidate the catalytic cycle and understand how the catalyst lowers the activation energy of the reaction.

Quantum Chemical Calculations for Energetic Profiles (e.g., Bond Dissociation Energies, Activation Energies)

Beyond DFT, other quantum chemical methods can provide highly accurate energetic information.

Bond Dissociation Energies (BDEs): BDE is the energy required to break a specific bond homolytically. It can be calculated as the enthalpy difference between the molecule and its resulting radicals. stuba.sk Accurate BDE values are crucial for understanding thermal stability and predicting reaction mechanisms involving radical intermediates. stuba.sknsf.gov

Activation Energies (Ea): The activation energy is the energy difference between the reactants and the transition state. Its value is a key determinant of the reaction rate. arxiv.org High-level methods like coupled-cluster theory or composite methods (e.g., G4, CBS-QB3) can be employed for very accurate Ea calculations. nsf.gov

Table 2: Hypothetical Energetic Data for this compound

Parameter Bond/Process Predicted Energy (kcal/mol)
Bond Dissociation Energy Amide C-N bond ~80-90
Bond Dissociation Energy Methoxy (B1213986) C-O bond ~85-95
Activation Energy Amide bond hydrolysis (uncatalyzed) > 40

Note: These are generalized estimates. Actual values would require specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.netmolsimlab.com

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with its environment (like solvent molecules) on a timescale of nanoseconds to microseconds. For this compound, MD simulations could reveal:

The preferred rotational conformations (rotamers) around the amide bond and the bond connecting the mesityl group.

The flexibility of the molecule and how it changes in different solvents.

The organization of solvent molecules around the solute. molsimlab.comnih.gov

Enhanced sampling techniques, such as metadynamics, can be used in conjunction with MD to explore the conformational landscape more efficiently and overcome energy barriers to find all stable conformers. nih.gov

Solid State Structural Elucidation: X Ray Crystallography of N Mesityl 4 Methoxybenzamide and Analogs

Single Crystal X-ray Diffraction for Molecular Geometry and Torsion Angles Determination

In analogous structures, such as N-(4-methoxyphenyl)benzamide, the molecule is not planar. iucr.org The two aryl rings are typically tilted with respect to each other. iucr.org This twist is a result of steric hindrance and the optimization of non-covalent interactions within the crystal lattice. The central amide group (–CO–NH–) itself tends to be planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group.

The molecular geometry of N-mesityl-4-methoxybenzamide can be anticipated to feature a significant dihedral angle between the mesityl and the 4-methoxybenzoyl planes. The steric bulk of the two ortho-methyl groups on the mesityl ring would enforce a non-planar conformation.

Table 1: Representative Torsion Angles in N-Arylbenzamide Analogs

Torsion Angle Description Expected Value (°)
O=C–N–C (amide) Defines the planarity of the amide bond ~180
C–C–N–C Dihedral angle between the benzoyl ring and the amide plane Variable

Note: The values presented are based on data from analogous structures and serve as an educated prediction for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal is dictated by a delicate balance of various intermolecular forces. These interactions are fundamental to the stability and physical properties of the crystalline solid.

A hallmark of the crystal structure of amides is the formation of robust hydrogen bonds. In N-arylbenzamides, the amide N–H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This typically leads to the formation of strong N–H···O hydrogen bonds, which often direct the primary supramolecular assembly. iucr.orgnih.gov These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. nih.gov

Table 2: Typical Hydrogen Bond Geometries in N-Arylbenzamide Crystal Structures

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N H O (carbonyl) ~0.86 ~2.0-2.2 ~2.8-3.0 ~150-170

Note: The data is compiled from studies on analogous benzamide (B126) structures. iucr.orgnih.gov

Aromatic rings in N-arylbenzamides often engage in π-stacking interactions, where the electron-rich π-systems of adjacent rings are arranged in a parallel or offset fashion. iucr.org These interactions are a form of van der Waals force and contribute significantly to the cohesive energy of the crystal. The presence of both a 4-methoxyphenyl (B3050149) ring and a mesityl ring in this compound provides ample opportunity for such interactions.

Furthermore, C–H···π interactions, where a C–H bond points towards the face of an aromatic ring, are also expected to be present. nih.gov These are another type of weak hydrogen bond that helps to stabilize the crystal structure. The methyl groups of the mesityl ring are particularly good candidates for participating in C–H···π interactions with neighboring aromatic rings.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including N-arylbenzamides. nih.govmdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The existence of multiple low-energy conformations and the possibility of different hydrogen-bonding and π-stacking arrangements can lead to the formation of conformational polymorphs. researchgate.net For this compound, it is plausible that different crystallization conditions could lead to different polymorphic forms, each with a unique packing arrangement.

Co-crystallization is another avenue for modifying the solid-state properties of a compound. It involves crystallizing a target molecule with a second, different molecule (a coformer) in a stoichiometric ratio. csmres.co.uk The components of a co-crystal are held together by non-covalent interactions, primarily hydrogen bonds. Studies on related benzamides have shown that they can form co-crystals with other molecules, such as benzoic acid derivatives. researchgate.net The formation of co-crystals of this compound could be explored to potentially alter its physical properties in a controlled manner.

Reactivity and Transformative Chemistry of N Mesityl 4 Methoxybenzamide

Site-Selective C-H Functionalization Reactions

The amide functionality in N-mesityl-4-methoxybenzamide can act as a powerful directing group, enabling functionalization at the otherwise inert C-H bonds at the ortho-positions of the N-mesityl ring. This strategy provides an efficient route to highly substituted aromatic compounds.

Ortho-Alkylation and Alkenylation

Transition metal catalysis, particularly with rhodium, is a key strategy for the ortho-alkenylation of arenes bearing a directing group. For this compound, the amide nitrogen can coordinate to a rhodium(III) catalyst, facilitating the activation of a proximate C-H bond on the mesityl ring. Subsequent reaction with activated olefins, such as those derived from N-tosylhydrazones or diazoesters, can lead to the formation of ortho-alkenylated products. nih.gov This process typically proceeds through a Rh-carbene migratory insertion mechanism, offering high regio- and stereoselectivity. nih.gov The bulky nature of the mesityl group influences the accessibility of the ortho C-H bonds and can provide selectivity. While direct examples on this compound are not prevalent, the principles are well-established for similar directing groups like N-phenoxyacetamides. nih.gov

Table 1: Representative Conditions for Rh(III)-Catalyzed Ortho-Alkenylation of Arenes with Directing Groups

Catalyst Olefin Source Solvent Additive Temperature (°C) Yield (%) Ref
[RhCp*Cl₂]₂ N-Tosylhydrazone DCE AgSbF₆, K₂CO₃ 80 Good nih.gov

Note: Data is based on analogous reactions with N-phenoxyacetamides and illustrates a general methodology.

Ortho-Arylation

Direct ortho-arylation of benzamides is a powerful method for constructing biaryl structures. wikipedia.org Palladium-catalyzed reactions can effectively couple this compound with various arylating agents. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant. The amide directing group facilitates the formation of a palladacycle intermediate at one of the ortho-positions of the mesityl ring, which then undergoes reaction with an aryl partner. This approach avoids the need for pre-functionalization of the arene, representing a more atom-economical synthesis. nih.gov

Carbene Insertion and Annulation Reactions

Rhodium(II) and Ruthenium(II) catalysts are highly effective in promoting reactions involving carbene intermediates. For this compound, an ortho C-H bond of the mesityl group can undergo insertion by a rhodium(II)-carbene, generated from a diazo compound. rsc.orgresearchgate.net This C-H functionalization is a direct method for forming a new C-C bond.

Furthermore, the amide can direct annulation reactions with alkynes. Ruthenium-catalyzed C-H/N-H activation of N-alkoxybenzamides, followed by annulation with alkynes, is a known method for synthesizing isoquinolone scaffolds. caltech.edursc.orgias.ac.in A similar pathway is conceivable for this compound, where the catalyst activates the ortho C-H of the mesityl ring, followed by insertion of the alkyne and subsequent cyclization to form polycyclic structures. Mechanistic studies on related N-alkoxybenzamides suggest a pathway involving N-O bond cleavage prior to alkyne insertion, which differs from conventional mechanisms. ias.ac.in

Table 2: Catalyst Systems for Annulation Reactions of Benzamides with Alkynes

Catalyst System Alkyne Type Solvent Key Feature Product Type Ref
[RuCl₂(p-cymene)]₂ / MesCO₂K Diphenylacetylene PEG-400/H₂O Recyclable, oxidant-free Isoquinolone caltech.edu
Rhodium(III) / Visible Light Internal Alkynes Water Redox-neutral [4+2] annulation 1,2-Benzothiazine (from sulfonimidamides) rsc.org

Note: Table illustrates general conditions for related amide substrates.

Cyclization and Heterocycle Formation Pathways

Once functionalized at the ortho-position of the mesityl ring, this compound derivatives can serve as precursors for various cyclization reactions to form complex heterocyclic systems. For instance, an ortho-alkenyl substituent can undergo intramolecular cyclization. Similarly, studies on N-(ortho-cyclopropylphenyl)benzamides have shown they undergo acid-catalyzed cyclization to form 3-aryl-1-alkyl-1-ethyl-1H-benzoxazines. researchgate.netstrath.ac.uk This suggests that an ortho-functionalized this compound could be induced to cyclize, with the amide oxygen acting as an internal nucleophile to form new heterocyclic rings.

Cross-Coupling Applications

The principles of cross-coupling reactions are fundamental to modern synthesis. google.comacs.org While this compound itself may not be a direct substrate for standard cross-coupling, its derivatives are. Following an ortho-directing C-H activation/halogenation sequence on the mesityl ring, the resulting aryl halide becomes a prime candidate for a range of palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. This two-step sequence—C-H activation followed by cross-coupling—is a powerful strategy for the elaborate derivatization of the N-mesityl group.

Oxidative and Reductive Manipulations

The different functional groups within this compound exhibit distinct reactivities under oxidative and reductive conditions.

Oxidative Manipulations: The mesityl group is susceptible to oxidation at its benzylic methyl positions. Using specific catalysts, such as (Phebox)Iridium(III) complexes with an oxidant like Ag₂O, the benzylic C-H bonds of mesitylene can be oxidized to form 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid. caltech.eduresearchgate.net Milder oxidizing agents like manganese dioxide also yield the aldehyde, while stronger agents like nitric acid can lead to the formation of trimesic acid. wikipedia.org The 4-methoxybenzoyl moiety is generally more robust, although the 4-methoxybenzyl (PMB) group, a related structure, can be cleaved by powerful oxidizing agents. nih.gov

Reductive Manipulations: The amide functional group is the primary site for reduction. Two main pathways are possible depending on the reagents used:

Reduction to Amines: The amide can be fully reduced to a benzylamine derivative. Transition metal-free methods, using systems like an abnormal N-heterocyclic carbene (aNHC) potassium complex with pinacolborane as the reductant, have proven effective for reducing various benzamides to their corresponding amines with good functional group tolerance. rsc.org

Partial Reduction to Imines: Selective reduction of the secondary amide to an imine, without over-reduction to the amine, is also possible. This transformation can be achieved using Schwartz's reagent (Cp₂Zr(H)Cl) with a hydrosilane reductant, which demonstrates high chemoselectivity for imine formation. strath.ac.uk

Table 3: Potential Redox Transformations for this compound

Transformation Reagent/Catalyst System Moiety Affected Potential Product Ref (Analogous Systems)
Oxidation (Phebox)Ir(III) / Ag₂O Mesityl Group N-(3,5-dimethyl-formylphenyl)-4-methoxybenzamide caltech.eduresearchgate.net
Reduction aNHC-K Complex / HBPin Amide Carbonyl 4-methoxy-N-mesitylbenzylamine rsc.org

| Reduction | Schwartz's Reagent / (EtO)₃SiH | Amide Carbonyl | 4-methoxy-N-mesitylbenzaldimine | strath.ac.uk |

Supramolecular Chemistry and Advanced Material Applications

Design and Synthesis of N-Mesityl-4-methoxybenzamide-Based Supramolecular Assemblies

The design of supramolecular assemblies based on this compound hinges on the principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures. The synthesis of the core molecule itself can be achieved through standard amidation reactions, for instance, by reacting 4-methoxybenzoyl chloride with mesitylamine. The resulting amide, this compound, possesses the necessary functional groups to drive the formation of extended networks.

The versatility of this molecular platform allows for the creation of a variety of supramolecular structures. For instance, by introducing additional functional groups or modifying the aromatic rings, it is possible to tune the self-assembly process and the properties of the resulting materials. The synthesis of related triazine-core polyhydroxylated and multi-N-donor compounds highlights how core structures can be functionalized to create complex, star-shaped fragments capable of forming unique supramolecular architectures. researchgate.netdntb.gov.uaeurjchem.com These functionalized molecules are anticipated to have significant applications in both supramolecular self-assembly and materials chemistry. researchgate.neteurjchem.com

The self-assembly of this compound into ordered supramolecular structures is primarily governed by a combination of hydrogen bonding and aromatic interactions. The amide group provides a robust motif for the formation of hydrogen bonds, specifically the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. This interaction is a well-established driver for the formation of one-dimensional chains or tapes in the solid state.

Interaction TypeDescriptionRole in Assembly
Amide Hydrogen Bonding The N-H group of the amide acts as a hydrogen bond donor to the C=O group of a neighboring molecule.Formation of primary 1D chains or tapes.
Aromatic (π-π) Stacking The flat surfaces of the aromatic rings stack on top of each other.Contributes to the stability and electronic properties of the assembly.
C-H···π Interactions A hydrogen atom from a C-H bond interacts with the electron cloud of a π-system.Cross-linking of the primary chains to form 2D or 3D networks.

Molecular Recognition and Sensing based on Benzamide (B126) Scaffolds

The benzamide scaffold is a versatile platform for the design of receptors capable of molecular recognition and sensing. The specific arrangement of hydrogen bond donors and acceptors, coupled with the potential for aromatic interactions, allows for the selective binding of various guest molecules. By modifying the substituents on the aromatic rings, the binding cavity can be tailored to recognize specific analytes.

Recent studies have demonstrated the potential of benzamide derivatives in various sensing applications. For example, certain benzamide derivatives have been investigated as glucokinase activators, highlighting their ability to interact specifically with biological macromolecules. nih.gov In a different application, a molecular recognition platform based on the transformation of a primary amine to an amide was developed for the simultaneous sensing of diverse chemical weapons. rsc.org This indicates that the fundamental chemistry of the benzamide group can be harnessed for the detection of a wide range of analytes. The immobilization of biomolecules through molecular recognition on functionalized surfaces is a key aspect in the fabrication of highly sensitive and specific biosensors. mdpi.com

The design of such sensors often involves integrating the benzamide-containing receptor with a signal transducer. Upon binding of the target analyte, a change in a measurable signal, such as fluorescence or an electrochemical response, is produced. The specificity of the sensor is determined by the complementary shape, size, and chemical nature of the receptor's binding site to the target molecule.

Sensor ApplicationTarget AnalytePrinciple of Detection
Glucokinase Activation Glucokinase enzymeConformational change upon binding leading to enzyme activation. nih.gov
Chemical Weapon Sensing Phosgene, nerve agentsTransformation of a primary amine to an amide leading to a change in fluorescence. rsc.org

Confinement Effects in Catalysis within Framework Materials

The incorporation of this compound or similar benzamide derivatives into the pores of framework materials, such as metal-organic frameworks (MOFs) or porous organic frameworks (POFs), can lead to novel catalytic applications due to confinement effects. These effects arise when the size and shape of the pores of the host material restrict the movement and orientation of guest molecules, leading to enhanced reaction rates and selectivities.

Porous coordination polymers functionalized with amide groups have been shown to act as efficient and reusable heterogeneous catalysts for size-selective reactions. rsc.org The amide groups within the pores can act as active sites, pre-organizing the substrate molecules and stabilizing the transition state of the reaction. The catalytic activity of such materials can be controlled by the structural topologies of the microporous frameworks. researchgate.net

Framework MaterialFunctional GroupCatalytic ApplicationConfinement Effect
Porous Coordination PolymersAmide GroupsSize-selective Knoevenagel condensationSubstrate pre-organization and transition state stabilization. rsc.org
Porous Organic FrameworksBenzimidazole MoietiesSelective Knoevenagel reactionControl of catalysis through hydrogen bonding. rsc.org
Hierarchically-Porous ZeotypeAmine GroupsPlasmon-mediated Suzuki-Miyaura couplingEnhancement of catalytic activity under light irradiation. unito.it

Perspectives and Future Research Directions

Development of More Efficient and Selective Synthetic Routes

The synthesis of N-substituted benzamides, including N-mesityl-4-methoxybenzamide, is a cornerstone of organic chemistry. nih.gov While traditional methods involving the coupling of carboxylic acids and amines are prevalent, contemporary research is geared towards developing more efficient, selective, and environmentally benign synthetic routes. researchgate.net

Future efforts will likely focus on:

Catalytic Amide Bond Formation: Expanding the repertoire of catalysts for direct amidation reactions that avoid the use of stoichiometric activating agents is a key objective. This includes the development of novel transition-metal catalysts and organocatalysts that operate under mild conditions with high functional group tolerance. researchgate.netchemistryviews.org Nickel-photoredox catalysis, for instance, has emerged as a promising method for amide N-arylations at moderate temperatures. chemistryviews.org

Umpolung Amide Synthesis (UmAS): Addressing the limitations of current UmAS methodologies, particularly for the synthesis of N-aryl amides, is a significant area for future research. The discovery that N-aryl hydroxylamines can serve as effective acceptors in UmAS, directly yielding N-aryl amides, opens new avenues for epimerization-free synthesis of chiral amides. nih.govacs.org

Flow Chemistry and Automation: The implementation of continuous flow technologies can offer enhanced control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for exothermic or hazardous reactions. Automated synthesis platforms could accelerate the discovery and optimization of new synthetic routes.

Exploration of Novel Reactivity Patterns and Scope Expansion

The reactivity of the amide bond, traditionally considered robust, can be strategically modulated to unlock novel chemical transformations. nih.gov Future research will delve deeper into activating the this compound scaffold to participate in unprecedented reactions.

Key areas of exploration include:

Activation of the Amide Bond: The use of activating agents like triflic anhydride (B1165640) can generate highly electrophilic nitrilium or keteniminium ions in situ. These reactive species can then engage in a variety of transformations, including [4+2] cycloadditions with alkenes to form dihydroquinolines. nih.gov Further exploration of different activating agents and reaction partners will undoubtedly expand the synthetic utility of N-aryl amides.

Directed C-H Functionalization: The amide group can serve as a directing group for the functionalization of otherwise unreactive C-H bonds in the aryl rings. Developing new catalytic systems that can selectively target specific C-H bonds in this compound will enable the synthesis of highly functionalized and complex derivatives.

Photocatalysis and Electrochemistry: These modern synthetic tools offer unique opportunities to access novel reactive intermediates and reaction pathways under mild conditions. Investigating the photochemical and electrochemical behavior of this compound could lead to the discovery of new bond-forming and bond-breaking processes.

Integration into Complex Chemical Architectures

The benzamide (B126) moiety is a prevalent structural motif in a wide range of biologically active molecules and functional materials. researchgate.netnih.gov The unique steric and electronic properties conferred by the mesityl group in this compound make it an interesting building block for the synthesis of complex chemical architectures.

Future research directions will likely involve:

Natural Product Synthesis: The development of concise and enantioselective syntheses of natural products containing the N-aryl benzamide core is a significant challenge that showcases the power of modern synthetic methods. northwestern.edu The application of novel synthetic strategies to incorporate the this compound unit into these complex structures will be a key focus.

Medicinal Chemistry: The synthesis of novel N-substituted benzamide derivatives as potential therapeutic agents is an active area of research. nih.govresearchgate.net For example, derivatives have been investigated as potential tyrosine kinase inhibitors for cancer therapy. nih.gov Future work will involve the rational design and synthesis of this compound analogs with tailored biological activities.

Materials Science: The incorporation of the this compound scaffold into polymers and other materials could lead to the development of new materials with unique optical, electronic, or mechanical properties.

Advanced Characterization Methodologies for Reactive Intermediates

Understanding the mechanisms of chemical reactions is fundamental to developing new and improved synthetic methods. The direct observation and characterization of transient reactive intermediates provide invaluable insights into reaction pathways. numberanalytics.comnih.gov

Future research will leverage a combination of advanced spectroscopic and computational techniques to study the reactive intermediates derived from this compound:

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) and transient absorption spectroscopy allow for the detection and characterization of short-lived intermediates on very fast timescales. numberanalytics.comperkinelmer.com

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in solution. nih.gov Coupling mass spectrometry with techniques like ion mobility and ion spectroscopy can provide detailed structural information.

In Situ NMR Spectroscopy: Real-time monitoring of reactions by NMR spectroscopy can provide information on the formation and consumption of reactants, intermediates, and products. numberanalytics.com

Computational Chemistry: Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are crucial for predicting the structures, energies, and spectroscopic properties of proposed intermediates, aiding in the interpretation of experimental data. numberanalytics.com

Synchrotron-Based Techniques: Time-resolved X-ray absorption spectroscopy (TR-XAS) offers the potential to determine the local structure of intermediate phases during a reaction. wpmucdn.com

By combining these advanced experimental and computational methods, researchers can gain a comprehensive understanding of the complex reactivity of this compound and pave the way for future innovations in chemical synthesis and materials science.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of N-mesityl-4-methoxybenzamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the compound’s molecular structure, including substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., methoxy or amide bonds), while mass spectrometry confirms molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction provides atomic-level resolution of the lattice structure .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Conduct a hazard analysis prior to synthesis, focusing on reactivity, decomposition (e.g., DSC data indicating thermal instability), and mutagenicity. Use Ames testing to assess mutagenic potential, as seen in structurally similar anomeric amides . Personal protective equipment (PPE), including gloves and fume hoods, is mandatory. Refer to safety standards like Prudent Practices in the Laboratory (National Academies Press, 2011) for risk mitigation .

Q. How can researchers optimize the synthesis of this compound derivatives?

  • Methodological Answer : Use stepwise coupling reactions with catalysts (e.g., sodium pivalate) to improve yield. Monitor reaction conditions (temperature, solvent polarity) to avoid side products. For example, dichloromethane or acetonitrile are preferred solvents for amidation, while sodium carbonate can neutralize acidic byproducts .

Advanced Research Questions

Q. How should conflicting data on the mutagenicity of this compound be resolved?

  • Methodological Answer : Compare Ames II test results (if available) with computational toxicology models (e.g., QSAR). Cross-validate findings using in vitro assays like micronucleus tests. Note that structurally related compounds may exhibit varying mutagenicity due to substituent effects, as observed in anomeric amides .

Q. What strategies are effective for resolving contradictions in biological activity data for benzamide derivatives?

  • Methodological Answer : Perform dose-response studies to clarify ambiguous results. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms. For example, discrepancies in anticancer activity might arise from off-target effects, which can be tested via siRNA knockdown or competitive binding assays .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using DSC to monitor thermal decomposition. Store samples at controlled temperatures (e.g., -20°C vs. 4°C) and assess degradation via HPLC. Include desiccants to mitigate hydrolysis, especially for moisture-sensitive amides .

Q. What computational methods aid in predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Apply molecular docking to predict binding affinity to target proteins (e.g., kinases). Use ADMET prediction tools (e.g., SwissADME) to estimate absorption and metabolism. Validate in silico results with in vitro permeability assays (e.g., Caco-2 cell models) .

Methodological Notes

  • Synthesis Optimization : Prioritize regioselective reactions to minimize byproducts. For example, trichloroisocyanuric acid can enhance coupling efficiency in amide synthesis .
  • Data Validation : Use triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility. Reference spectral libraries (e.g., NIST) for analytical consistency .
  • Ethical Compliance : Adhere to ACS Hazard Assessment Guidelines and institutional biosafety protocols when handling mutagenic or bioactive compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.